N-Methyl-4-nitrosobenzamide
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Overview
Description
N-Methyl-4-nitrosobenzamide is an organic compound with the molecular formula C8H8N2O2 It is a derivative of benzamide, where the amide nitrogen is substituted with a methyl group and a nitroso group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methyl-4-nitrosobenzamide can be synthesized through several methods. One common approach involves the nitration of N-methylbenzamide followed by reduction and nitrosation. The nitration step typically uses concentrated nitric acid and sulfuric acid as reagents. The reduction can be achieved using catalytic hydrogenation or chemical reducing agents like iron and hydrochloric acid. Finally, the nitrosation step involves the reaction of the reduced product with nitrous acid or sodium nitrite in an acidic medium .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely. Safety measures are crucial due to the hazardous nature of some reagents and intermediates involved in the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-4-nitrosobenzamide undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The nitroso group can be reduced to an amine group using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: N-Methyl-4-nitrobenzamide.
Reduction: N-Methyl-4-aminobenzamide.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-Methyl-4-nitrosobenzamide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: It serves as a probe to study nitrosation reactions and their biological implications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer research due to its ability to form DNA adducts.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-Methyl-4-nitrosobenzamide involves its ability to form reactive intermediates that can interact with biological molecules. The nitroso group can undergo metabolic activation to form diazonium ions, which can then react with nucleophilic sites in DNA, proteins, and other biomolecules. This can lead to the formation of DNA adducts, protein modifications, and other biochemical changes that may contribute to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-4-nitrobenzamide
- N-Methyl-N-nitrosobenzamide
- N-Nitrososarcosine
Uniqueness
N-Methyl-4-nitrosobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Properties
CAS No. |
54441-15-5 |
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Molecular Formula |
C8H8N2O2 |
Molecular Weight |
164.16 g/mol |
IUPAC Name |
N-methyl-4-nitrosobenzamide |
InChI |
InChI=1S/C8H8N2O2/c1-9-8(11)6-2-4-7(10-12)5-3-6/h2-5H,1H3,(H,9,11) |
InChI Key |
WIKYJEJOMJQSFE-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)N=O |
Origin of Product |
United States |
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